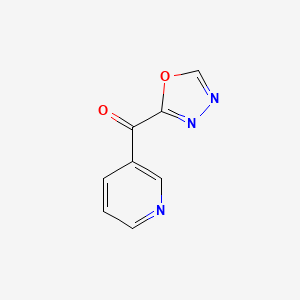
1,3,4-Oxadiazol-2-yl(pyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Oxadiazol-2-yl(pyridin-3-yl)methanone is a heterocyclic compound that contains both an oxadiazole ring and a pyridine ringThe oxadiazole ring is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold in drug design .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazol-2-yl(pyridin-3-yl)methanone typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of pyridine-3-carboxylic acid hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. This reaction can be catalyzed by reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,4-Oxadiazol-2-yl(pyridin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce hydroxylated derivatives. Substitution reactions can lead to various substituted oxadiazole derivatives .
Applications De Recherche Scientifique
1,3,4-Oxadiazol-2-yl(pyridin-3-yl)methanone has a wide range of scientific research applications, including:
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and analgesic agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1,3,4-oxadiazol-2-yl(pyridin-3-yl)methanone involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II, which are involved in DNA replication and repair. It can also modulate signaling pathways related to cell proliferation and apoptosis, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Pyridine derivatives: Compounds containing the pyridine ring are known for their diverse pharmacological activities, including anti-inflammatory and antiviral effects.
Uniqueness
1,3,4-Oxadiazol-2-yl(pyridin-3-yl)methanone is unique due to the combination of the oxadiazole and pyridine rings, which confer a broad spectrum of biological activities. This dual functionality enhances its potential as a versatile scaffold in drug design and development .
Propriétés
Numéro CAS |
1240604-55-0 |
|---|---|
Formule moléculaire |
C8H5N3O2 |
Poids moléculaire |
175.14 g/mol |
Nom IUPAC |
1,3,4-oxadiazol-2-yl(pyridin-3-yl)methanone |
InChI |
InChI=1S/C8H5N3O2/c12-7(8-11-10-5-13-8)6-2-1-3-9-4-6/h1-5H |
Clé InChI |
BXZHEQQSIKRXPX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C(=O)C2=NN=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


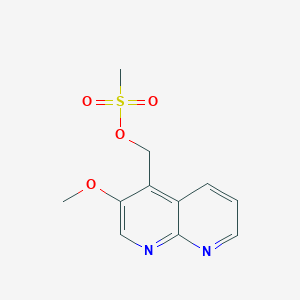
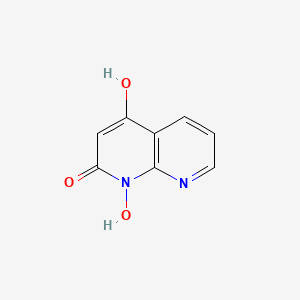
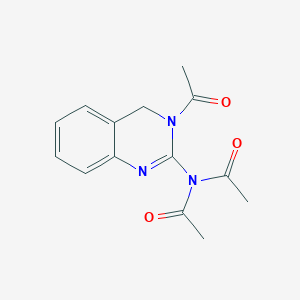
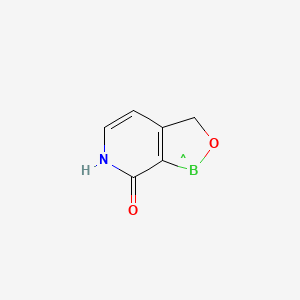
![[2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]methanol](/img/structure/B13872863.png)
![3-(2-Bromoethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B13872874.png)
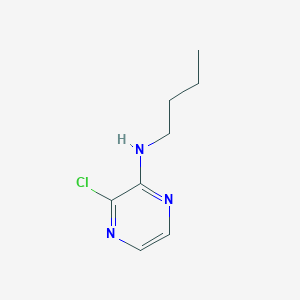
![Methyl 2-[2-[(4,5-dimethylimidazol-1-yl)methyl]phenyl]acetate](/img/structure/B13872879.png)
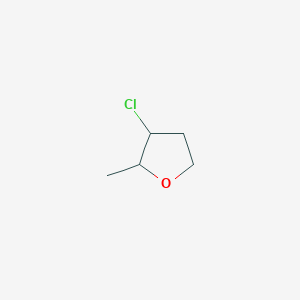
![4-[(4-Methyltriazol-1-yl)methyl]piperidine](/img/structure/B13872893.png)
![4-chloro-2-ethyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13872894.png)
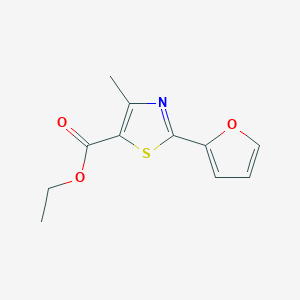
![6-Propylspiro[3.3]heptan-2-one](/img/structure/B13872905.png)

